Clinical Potency Index: Methotrexate Demonstrates 2.25-Fold Superiority Over Aminopterin in Pediatric Leukemia Models
In a preclinical panel of six pediatric leukemia and lymphoma cell lines, methotrexate (MTX) exhibited a median clinical potency index (CPI) of 0.9, significantly exceeding that of aminopterin (median CPI 0.4). The CPI, defined as the clinically achievable area under the plasma concentration-time curve (AUC) divided by the in vitro IC50, provides an integrated measure of efficacy accounting for both intrinsic potency and achievable systemic exposure. Despite aminopterin's lower median IC50 (17 nM versus 78 nM for MTX), the superior CPI of methotrexate reflects more favorable clinical pharmacokinetics [1]. This 2.25-fold CPI advantage translates directly to greater therapeutic relevance for methotrexate as a comparator control in preclinical oncology studies.
| Evidence Dimension | Clinical potency index (CPI; AUC/IC50) |
|---|---|
| Target Compound Data | Median CPI = 0.9 (range across cell lines not specified) |
| Comparator Or Baseline | Aminopterin: Median CPI = 0.4 |
| Quantified Difference | 2.25-fold higher CPI for methotrexate versus aminopterin |
| Conditions | Six pediatric leukemia and lymphoma cell lines; 120-h drug exposure; sulforhodamine B assay; CPI calculated using standard pediatric dosing AUC values |
Why This Matters
Procurement decisions for positive control compounds in pediatric oncology research should prioritize CPI over IC50 alone, as methotrexate's 2.25-fold higher CPI ensures that in vitro findings are more directly translatable to clinically achievable exposures.
- [1] Norris RE, Homans AC, Adamson PC. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias. Cancer Chemother Pharmacol. 2010;65(6):1125-1130. View Source
